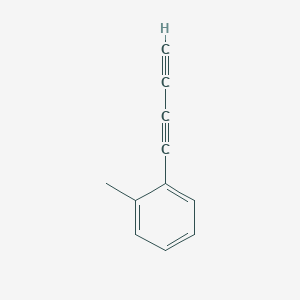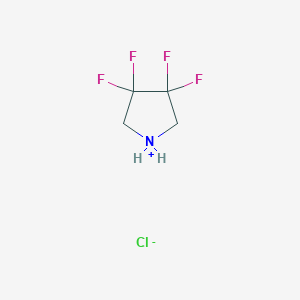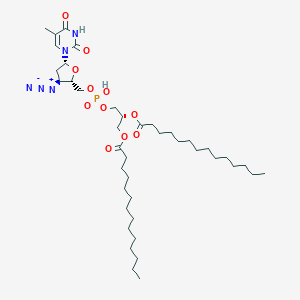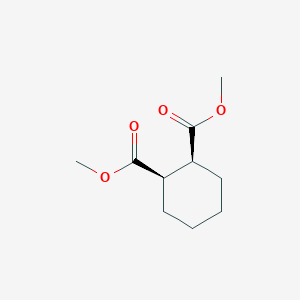
3-(butanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butanoylamino)benzamide is an organic compound with the molecular formula C11H14N2O2. It is a derivative of benzamide, where the amine group is substituted with a butyrylamino group. This compound has been studied for its potential biological activities, including its role in inhibiting botulinum toxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)benzamide typically involves the reaction of 3-aminobenzamide with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(butanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential to inhibit botulinum toxin, making it a candidate for therapeutic applications.
Medicine: Investigated for its potential use in treating botulism and other toxin-related conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(butanoylamino)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of botulinum toxin by binding to the toxin and preventing its interaction with neuronal receptors. This inhibition is crucial in preventing the neurotoxic effects of botulinum toxin .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Another derivative of benzamide with an amino group.
3-(N-Butanoylamino)benzamide: Similar structure but with a different acyl group.
3-(N-Acetylamino)benzamide: Contains an acetyl group instead of a butyryl group
Uniqueness
3-(butanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit botulinum toxin. This makes it a valuable compound for therapeutic research and potential medical applications .
Properties
CAS No. |
137084-98-1 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
InChI Key |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Key on ui other cas no. |
137084-98-1 |
Synonyms |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















